![molecular formula C22H28O3 B15291637 3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene CAS No. 2098-65-9](/img/structure/B15291637.png)
3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene is a complex polycyclic aromatic hydrocarbon It is characterized by a cyclopropane ring fused to a cyclopentaphenanthrene structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene typically involves the cyclopropanation of phenanthrene derivatives. One common method includes the photochemical generation of allenylidenes from cyclopropanated phenanthrenes . This process involves the use of photolysis in olefin traps and benzene to afford the expected cyclopropane adducts of the corresponding allenylidenes.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Applications De Recherche Scientifique
3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in complex chemical reactions, including the formation of van-der-Waals complexes and subsequent isomerization and aromatization processes . These reactions are often facilitated by the presence of specific radicals and intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Cyclopenta[def]phenanthrene: This compound is structurally similar and is used in the production of photoactive polymers.
Hexaphenylcyclopentadiene: Another related compound with applications in organic electronics.
Uniqueness
3’H-Cyclopropa[1,2]cyclopenta[a]phenanthrene is unique due to its cyclopropane ring fused to the cyclopentaphenanthrene structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
2098-65-9 |
|---|---|
Formule moléculaire |
C22H28O3 |
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-15-hydroxy-2,16-dimethylpentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dien-6-one |
InChI |
InChI=1S/C22H28O3/c1-12(23)22(25)9-7-16-14-5-4-13-10-19(24)15-11-18(15)21(13,3)17(14)6-8-20(16,22)2/h4-5,10,14-18,25H,6-9,11H2,1-3H3/t14-,15+,16-,17-,18-,20-,21-,22-/m0/s1 |
Clé InChI |
HEQOAVAMLQHQHC-BCJMKXOLSA-N |
SMILES isomérique |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)C)O |
SMILES canonique |
CC(=O)C1(CCC2C1(CCC3C2C=CC4=CC(=O)C5CC5C34C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



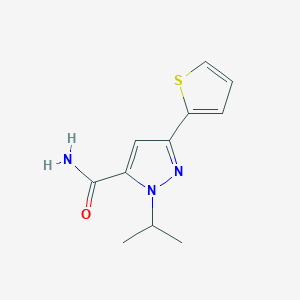
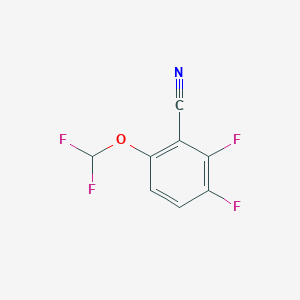
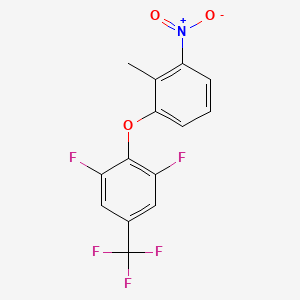

![1-Isopropyl-4,4-dimethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B15291598.png)


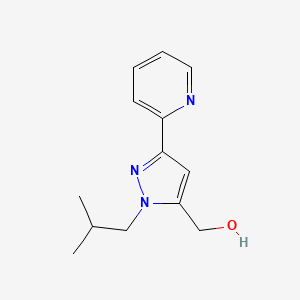
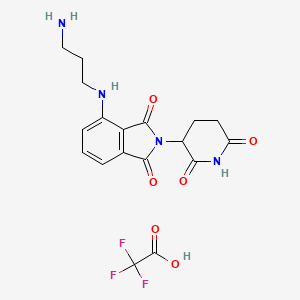
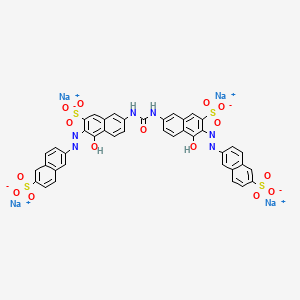
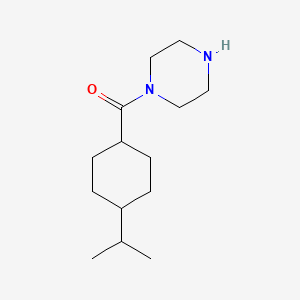

![(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B15291636.png)
